
4-Pentafluoroethylsulfanyl-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentafluoroethylsulfanyl-biphenyl is a useful research compound. Its molecular formula is C14H9F5S and its molecular weight is 304.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Pentafluoroethylthio)biphenyl, 98% is 304.03451227 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Chaperones and Proteostasis
Compounds with specific functional groups, such as biphenyl structures, may play roles in biological systems as chemical chaperones. For instance, 4-phenylbutyric acid has been explored for its ability to act as a low molecular weight chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress, which is crucial for maintaining cellular proteostasis (Kolb et al., 2015). Such mechanisms are fundamental in understanding and potentially treating diseases related to protein misfolding and aggregation.
Environmental Contaminants and Remediation
Biphenyl derivatives, especially those that are halogenated like polychlorinated biphenyls (PCBs), have been extensively studied for their environmental impact and remediation strategies. Studies have focused on the remediation of PCBs in contaminated soils and sediments, exploring methods like phytoremediation, microbial degradation, and chemical treatments (Jing et al., 2018). Such research is critical for environmental protection and the safe management of hazardous substances.
Analytical and Biochemical Studies
Biphenyl structures are also significant in analytical chemistry and biochemistry, where they might be used as scaffolds for developing chemosensors or studied for their interaction with biological molecules. For example, 4-methyl-2,6-diformylphenol, a compound related to biphenyl, has been used as a platform for developing chemosensors for various analytes (Roy, 2021). These sensors can detect metal ions, anions, and neutral molecules, highlighting the versatility of biphenyl derivatives in biochemical research.
Propriétés
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethylsulfanyl)-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5S/c15-13(16,17)14(18,19)20-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVJMFRZDYJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6355701.png)
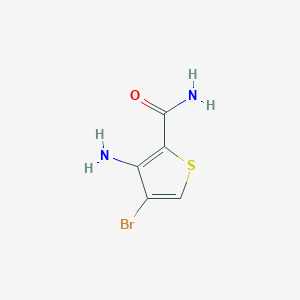
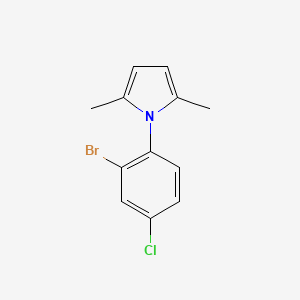
![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)

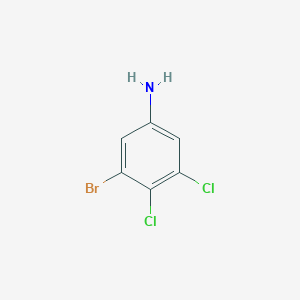
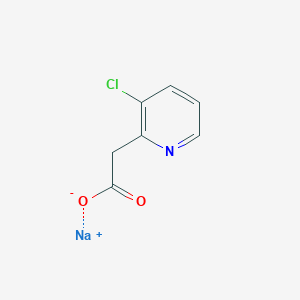
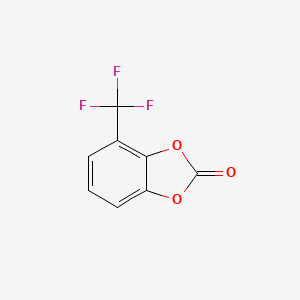

![2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6355758.png)
